

# A Comparative Analysis of HNS-I and HNS-II Explosives

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## Compound of Interest

Compound Name: HNS-32

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Hexanitrostilbene (HNS) is a heat-resistant high explosive utilized in applications demanding high thermal stability, such as in aerospace technology and military hardware.<sup>[1][2]</sup> It is primarily available in two forms, HNS-I and HNS-II, which differ in their synthesis, purity, and physical characteristics, leading to distinct performance profiles. This guide provides a detailed comparison of HNS-I and HNS-II, supported by experimental data, to assist researchers and professionals in selecting the appropriate material for their specific applications.

## Key Performance Characteristics

The primary distinctions between HNS-I and HNS-II arise from their manufacturing processes. HNS-I is the crude product of the Shipp process and often contains impurities such as hexanitrobibenzyl (HNBiB).<sup>[3]</sup> HNS-II is a purified form of HNS, typically obtained through recrystallization of HNS-I, resulting in a product with a different particle size and geometry.<sup>[3][4]</sup> These differences in purity and physical form significantly influence their explosive performance.

## Data Summary

The following table summarizes the key performance parameters of HNS-I and HNS-II based on available experimental data. It is important to note that performance characteristics, particularly detonation velocity and pressure, are highly dependent on the density of the explosive charge.

| Performance Parameter | HNS-I  | HNS-II  | Key Observations  |
|-----------------------|--|---|---|
| Detonation Velocity   | Varies with density. At a density of 1.70 g/cm <sup>3</sup> , the detonation velocity is approximately 7000 m/s.[5]                    | Varies with density. At higher densities, the detonation velocity is comparable to HNS-I. [6] Some studies show divergence in detonation velocity at lower densities compared to HNS-I.[6]  | Detonation velocity for both types is strongly correlated with density. At high densities, the performance is similar.    |
| Detonation Pressure   | Measurements indicate no significant difference in detonation pressure compared to HNS-II at various densities.[6]                     | Shows reasonable agreement with HNS-I across a range of densities.[6]   | Both HNS-I and HNS-II exhibit similar detonation pressures under comparable density conditions.                           |
| Sensitivity           | Generally considered less sensitive to initiation than some other explosives.[5] The presence of impurities can affect sensitivity.[3] | HNS-II, due to its purified nature and different crystal structure, can exhibit different sensitivity characteristics. Some studies suggest HNS-I is less sensitive to initiation by HNS-II Mild Detonating Fuse (MDF) compared to other batches.[5][7] | Sensitivity is a complex parameter influenced by purity, crystal morphology, and the specific initiation stimulus.[8] [9] |
| Thermal Stability     | High thermal stability, can withstand high temperatures.[2]  | Generally exhibits better thermal stability due to higher purity. The method of recrystallization (e.g., from organic solvents  | HNS-II is generally favored for applications requiring the highest thermal stability.[11]                                 |

versus nitric acid) can influence thermal stability.[3] The activation energy for thermal decomposition of HNS-II has been measured to be higher than that of HNS-I (477 kJ.mol<sup>-1</sup> for HNS-II vs. 428 kJ.mol<sup>-1</sup> for HNS-I).[10]

|                     |                          |   |  |
|---------------------|--------------------------|---|--|
| Physical Properties | Fine, flat platelets.[3] | Larger, rectangular or orthorhombic shaped crystals with better flow properties.[2][12] | The difference in particle geometry affects processing and handling characteristics.[12] |
|---------------------|--------------------------|---|--|

## Experimental Methodologies

The performance data presented above is derived from a variety of established experimental techniques for characterizing explosive materials.[13][14]

## Detonation Velocity and Pressure Measurement

- **Aquarium Technique:** This method involves detonating a cylindrical charge of the explosive submerged in water within a plexiglass aquarium. The shock wave propagating through the water is recorded using high-speed photography. By analyzing the shock wave's trajectory and velocity, the detonation velocity and pressure of the explosive can be determined. Supplemental pin switch timing can be used for more precise detonation velocity measurements.[2][6]
- **Antenna Technique:** This alternative method utilizes a PMMA monitoring stack to measure detonation velocity and pressure. It has been shown to yield results consistent with the aquarium technique for HNS explosives.[6]

## Sensitivity Testing

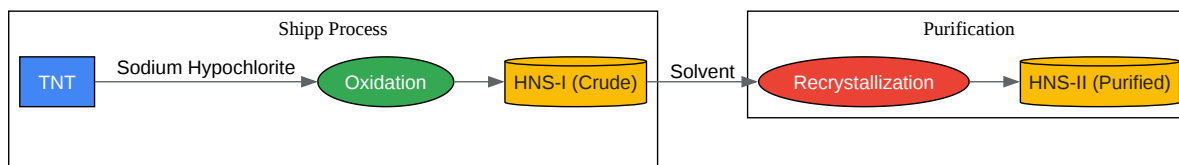
- **Impact Sensitivity:** This test determines the susceptibility of an explosive to initiation by impact. A sample of the explosive is subjected to the impact of a falling weight, and the height from which the weight is dropped to cause a reaction in 50% of the trials (the 50% point) is determined.[\[15\]](#)
- **Friction Sensitivity:** This test evaluates the sensitivity of an explosive to frictional stimuli. A sample of the explosive is subjected to a specified load and friction between two surfaces. The occurrence of a reaction is noted.[\[13\]](#)
- **Gap Test:** This test is used to characterize the shock sensitivity of an explosive, or its ability to be initiated by a shock wave. A donor charge is detonated, and the resulting shock wave travels across a gap of variable thickness (the "gap") to an acceptor charge of the test explosive. The maximum gap thickness at which the acceptor charge reliably detonates is a measure of its shock sensitivity.[\[8\]](#)

## Thermal Stability Analysis

- **Differential Scanning Calorimetry (DSC):** DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to study the thermal decomposition of explosives and determine parameters like the activation energy of decomposition.[\[10\]](#)[\[16\]](#)
- **Vacuum Stability Test:** This test measures the amount of gas evolved from an explosive sample when held at a specific elevated temperature under vacuum for a prolonged period. The volume of gas produced is an indicator of the material's thermal stability.[\[2\]](#)

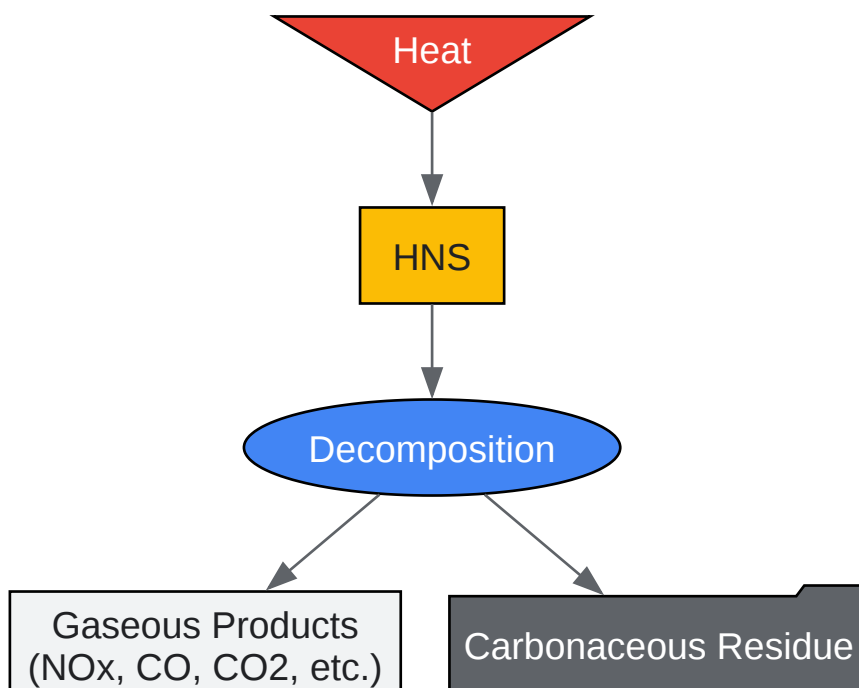
## Process and Logic Diagrams

To visualize the relationship and production flow of HNS-I and HNS-II, as well as a conceptual representation of their thermal decomposition, the following diagrams are provided.



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Caption: Production workflow from TNT to HNS-I and subsequent purification to HNS-II.



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Caption: Conceptual diagram of the thermal decomposition of HNS.

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